molecular formula C21H26N4O3 B2962812 6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole CAS No. 685106-70-1

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole

Cat. No.: B2962812
CAS No.: 685106-70-1
M. Wt: 382.464
InChI Key: MDRZBFNKPZFCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable aldehyde or ketone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxybenzene derivative reacts with the benzodiazole core.

    Attachment of the Methylpiperazine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylpiperazin-1-yl)-2-phenyl-1H-1,3-benzodiazole: Lacks the trimethoxyphenyl group, which may result in different pharmacological properties.

    6-(4-methylpiperazin-1-yl)-2-(4-methoxyphenyl)-1H-1,3-benzodiazole: Contains a methoxy group instead of trimethoxy, potentially altering its activity.

Uniqueness

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is unique due to the presence of the trimethoxyphenyl group, which may enhance its pharmacological properties and provide additional sites for chemical modification.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-24-7-9-25(10-8-24)15-5-6-16-17(13-15)23-21(22-16)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZBFNKPZFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
Reactant of Route 4
Reactant of Route 4
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
Reactant of Route 5
Reactant of Route 5
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.